Ethyl 1-(cyanomethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(cyanomethyl)piperidine-3-carboxylate is a chemical compound with the CAS Number: 946702-02-9 . It has a molecular weight of 196.25 and a molecular formula of C10H16N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-4,6-8H2,1H3 . The SMILES representation is CCOC(=O)C1CCCN(C1)CC#N .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 196.25 and a molecular formula of C10H16N2O2 .Scientific Research Applications
Synthesis and Chemical Reactions
A study by Zhu et al. (2003) detailed an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines using Ethyl 2-methyl-2,3-butadienoate, showcasing the versatility of ethyl piperidine-3-carboxylate derivatives in synthetic organic chemistry (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
The work by Arias-Pérez et al. (1995) on Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate employed 2D NMR spectroscopy to elucidate the compound's conformational behavior, which is crucial for understanding the structure-activity relationships of similar ethyl piperidine derivatives (M. Arias-Pérez, A. Alejo, E. Gálvez, S. Pérez, M. Santos, 1995).
Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, indicating the potential medicinal applications of ethyl piperidine-3-carboxylate derivatives (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).
Pharmacological Investigations
- The study by Price et al. (2005) on allosteric modulation of the cannabinoid CB1 receptor involved novel compounds with ethyl and piperidine moieties, showcasing the pharmacological potential of such derivatives in modulating receptor activities (Martin R. Price, G. Baillie, A. Thomas, L. Stevenson, M. Easson, R. Goodwin, Adèle McLean, L. McIntosh, G. Goodwin, G. Walker, P. Westwood, Julia Marrs, F. Thomson, P. Cowley, A. Christopoulos, R. Pertwee, R. Ross, 2005).
Analytical and Material Science Applications
- Research by Milosevic et al. (2015) on the microwave-assisted direct amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate provides insight into green chemistry approaches for modifying ethyl piperidine derivatives, demonstrating their applicability in developing efficient synthesis protocols (M. Milosevic, Ines Šterbal, Urban Feguš, Jernej Baškovč, Benjamin Prek, Uroš Grošelj, B. Stanovnik, J. Svete, 2015).
Safety and Hazards
The safety information for Ethyl 1-(cyanomethyl)piperidine-3-carboxylate includes a signal word of “Warning” and hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAIADWIXLFQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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